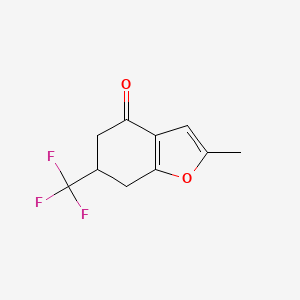
N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . The trifluoromethyl group can be introduced using trifluoromethyl ketones, which are valuable synthetic targets . The final step involves the acetamide formation through amide-bond formation reactions .
Industrial Production Methods
Industrial production methods for N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
化学反应分析
Types of Reactions
N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds .
科学研究应用
N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact pathways and targets may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds include other trifluoromethyl-containing pyrazoles and acetamides. Examples include:
- 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide
- N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide
Uniqueness
N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide is unique due to its specific combination of the trifluoromethyl group, pyrazole ring, and acetamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C6H6F3N3O |
|---|---|
分子量 |
193.13 g/mol |
IUPAC 名称 |
N-[1-(trifluoromethyl)pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C6H6F3N3O/c1-4(13)11-5-2-10-12(3-5)6(7,8)9/h2-3H,1H3,(H,11,13) |
InChI 键 |
QYHVTFWYNPSHSE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CN(N=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



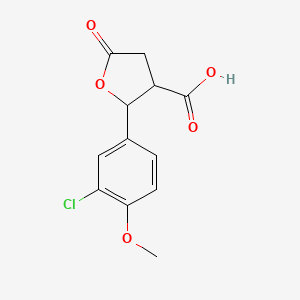

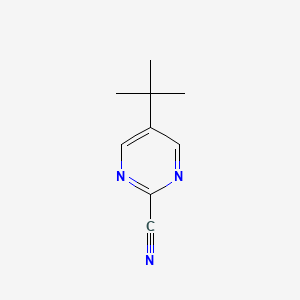
![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11787168.png)
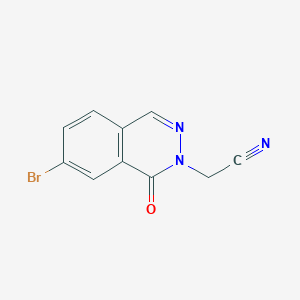

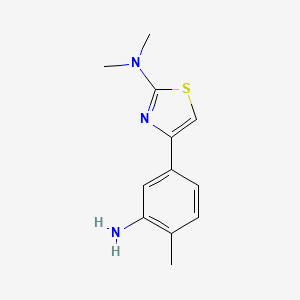
![3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid](/img/structure/B11787184.png)
